
Tetrasodium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium oxide is a chemical compound that is often used in various industrial and scientific applications. It is known for its ability to act as a chelating agent, which means it can bind to metal ions and form stable complexes. This property makes it useful in a variety of fields, including water treatment, cosmetics, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrasodium oxide can be synthesized through the neutralization of ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide or an equivalent sodium base . This reaction results in the formation of a white solid that is highly soluble in water.
Industrial Production Methods
In industrial settings, this compound is produced by reacting ethylenediaminetetraacetic acid with sodium hydroxide under controlled conditions. The reaction is typically carried out in large reactors, and the resulting product is purified and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium oxide undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form different oxidation states.
Reduction: It can be reduced under specific conditions to form lower oxidation states.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds .
Scientific Research Applications
Tetrasodium oxide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which tetrasodium oxide exerts its effects involves its ability to bind to metal ions and form stable complexes. This chelating action helps to sequester metal ions and prevent them from participating in unwanted chemical reactions. The molecular targets and pathways involved in this process include the metal ions themselves and the various biological and chemical systems they interact with .
Comparison with Similar Compounds
Similar Compounds
Disodium ethylenediaminetetraacetic acid: Similar to tetrasodium oxide but with only two sodium ions.
Ethylenediaminetetraacetic acid: The parent compound from which this compound is derived.
Uniqueness
This compound is unique in its ability to form stable complexes with metal ions, making it highly effective as a chelating agent. Its high solubility in water and ability to function under a wide range of pH conditions further enhance its versatility and usefulness in various applications .
Properties
CAS No. |
89091-90-7 |
|---|---|
Molecular Formula |
HNa4O+3 |
Molecular Weight |
108.966 g/mol |
IUPAC Name |
tetrasodium;hydroxide |
InChI |
InChI=1S/4Na.H2O/h;;;;1H2/q4*+1;/p-1 |
InChI Key |
XSIXARXPTLGAOD-UHFFFAOYSA-M |
Canonical SMILES |
[OH-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


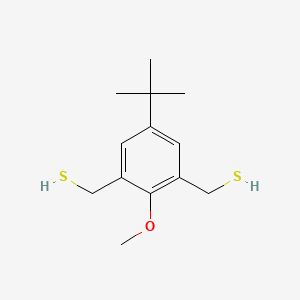
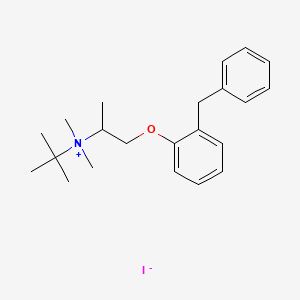
![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)

![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)
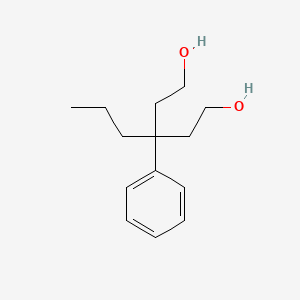


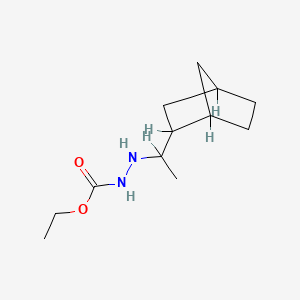


![1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)
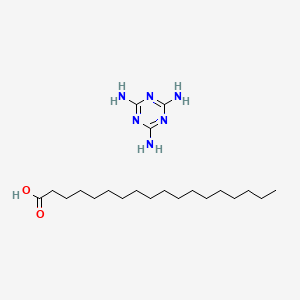
![sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B13777330.png)
